molecular formula C14H10FNO4 B2566797 4-(Methoxycarbonyl)phenyl 6-fluoropyridine-3-carboxylate CAS No. 1388925-65-2

4-(Methoxycarbonyl)phenyl 6-fluoropyridine-3-carboxylate

Cat. No.: B2566797
CAS No.: 1388925-65-2
M. Wt: 275.235
InChI Key: GMMPAWBGASJBSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methoxycarbonyl)phenyl 6-fluoropyridine-3-carboxylate is an organic compound that features both a methoxycarbonyl group and a fluoropyridine moiety. This compound is of interest due to its unique chemical structure, which combines aromatic and heterocyclic elements, making it a valuable subject for various chemical and pharmaceutical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxycarbonyl)phenyl 6-fluoropyridine-3-carboxylate typically involves a multi-step process. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like ethanol or water.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxycarbonyl)phenyl 6-fluoropyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate for deprotonation.

    Solvents: Ethanol, water, and other polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

4-(Methoxycarbonyl)phenyl 6-fluoropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-(Methoxycarbonyl)phenyl 6-fluoropyridine-3-carboxylate involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in various binding interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The methoxycarbonyl group can also influence the compound’s solubility and bioavailability, affecting its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methoxycarbonyl)phenyl 6-fluoropyridine-3-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for diverse research applications, particularly in the development of new pharmaceuticals and materials.

Properties

IUPAC Name

(4-methoxycarbonylphenyl) 6-fluoropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO4/c1-19-13(17)9-2-5-11(6-3-9)20-14(18)10-4-7-12(15)16-8-10/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMPAWBGASJBSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC(=O)C2=CN=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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